An In-depth Technical Guide to trans-4-Amino-4-methylcyclohexanol Hydrochloride: Synthesis, Characterization, and Applications
An In-depth Technical Guide to trans-4-Amino-4-methylcyclohexanol Hydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Amino-4-methylcyclohexanol hydrochloride, with a CAS number of 1447955-52-3, is a substituted cyclohexylamine derivative that holds potential as a valuable building block in medicinal chemistry and drug discovery.[1] Its rigid cyclohexane scaffold, combined with the stereospecific placement of amino and hydroxyl functionalities, makes it an attractive synthon for introducing conformational constraint and specific pharmacophoric features into novel therapeutic agents. The presence of a quaternary methyl group on the same carbon as the amino group introduces a unique steric and electronic environment, distinguishing it from its unmethylated counterpart, trans-4-aminocyclohexanol.
This technical guide provides a comprehensive overview of trans-4-Amino-4-methylcyclohexanol hydrochloride, designed for researchers and professionals in the field of drug development. Given the limited specific literature on this particular molecule, this guide will leverage established synthetic methodologies and analytical principles from closely related analogues to present a robust and scientifically grounded framework for its synthesis, characterization, and potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of trans-4-Amino-4-methylcyclohexanol hydrochloride is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1447955-52-3 | [1] |
| Molecular Formula | C7H16ClNO | [1] |
| Molecular Weight | 165.66 g/mol | [1] |
| IUPAC Name | rel-(1r,4r)-4-amino-4-methylcyclohexan-1-ol hydrochloride | [1] |
| Appearance | Typically a white to off-white solid | General knowledge |
| Purity | Commercially available up to 97% | [1] |
Proposed Synthesis and Mechanistic Insights
Diagram of Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for trans-4-Amino-4-methylcyclohexanol hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Oximation of 4-Methylcyclohexanone
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Rationale: The conversion of the ketone to an oxime is a standard and high-yielding reaction that introduces the nitrogen atom, which will become the amino group.
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Procedure:
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Dissolve 4-methylcyclohexanone (1.0 eq) in ethanol in a round-bottom flask.
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Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
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Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into cold water and extract with diethyl ether.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-methylcyclohexanone oxime.
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Step 2: Beckmann Rearrangement to the Lactam
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Rationale: The Beckmann rearrangement of the oxime provides a lactam, which is a key intermediate for the formation of the corresponding amine. This acid-catalyzed rearrangement is a classic method for this transformation.
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Procedure:
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Add 4-methylcyclohexanone oxime (1.0 eq) to a cooled solution of a strong acid, such as polyphosphoric acid or sulfuric acid.
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Heat the mixture gently (e.g., 60-80 °C) for 1-2 hours, monitoring by TLC.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
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Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).
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Dry the organic phase and evaporate the solvent to obtain the crude lactam.
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Step 3: Reduction of the Lactam to the Amine and Subsequent Ketone Reduction
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Rationale: A powerful reducing agent like lithium aluminum hydride (LiAlH4) can simultaneously reduce the lactam to the corresponding amine and the ketone to the alcohol. Alternatively, a two-step process with milder reagents can be employed for better control.
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Procedure (One-Pot):
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In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (excess) in anhydrous tetrahydrofuran (THF).
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Slowly add a solution of the crude lactam in THF to the LiAlH4 suspension at 0 °C.
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After the addition, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
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Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
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Filter the resulting aluminum salts and wash thoroughly with THF.
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Concentrate the filtrate to obtain a mixture of cis- and trans-4-amino-4-methylcyclohexanol.
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Step 4: Isomer Separation
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Rationale: The reduction step will likely yield a mixture of cis and trans isomers. Chromatographic separation is a standard method to isolate the desired trans isomer.
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Procedure:
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Dissolve the crude mixture of isomers in a minimal amount of a suitable solvent system (e.g., dichloromethane/methanol).
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Perform column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking of the amine on the silica.
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Collect fractions and analyze by TLC to identify and combine those containing the pure trans isomer.
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Step 5: Hydrochloride Salt Formation
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Rationale: The formation of the hydrochloride salt enhances the stability and water solubility of the amine, making it easier to handle and formulate.
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Procedure:
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Dissolve the purified trans-4-Amino-4-methylcyclohexanol in a suitable anhydrous solvent such as diethyl ether or isopropanol.
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Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
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Collect the white precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum to yield trans-4-Amino-4-methylcyclohexanol hydrochloride.
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Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the methyl group, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling constants of the protons on the cyclohexane ring will be crucial for confirming the trans stereochemistry. In the trans isomer, the hydroxyl and amino groups are in a diequatorial or diaxial conformation, which influences the splitting patterns of the adjacent protons.
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¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon bearing the methyl and amino groups will be a key indicator of the substitution pattern.
Mass Spectrometry (MS)
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Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
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Expected Results: Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base (C7H15NO) at m/z = 129.20.[2] The fragmentation pattern would likely involve the loss of water, the methyl group, or the amino group.
Infrared (IR) Spectroscopy
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Rationale: IR spectroscopy is useful for identifying the key functional groups present in the molecule.
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Expected Absorptions:
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O-H stretch (alcohol): Broad peak around 3300-3400 cm⁻¹
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N-H stretch (amine): Peaks in the range of 3200-3400 cm⁻¹
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C-H stretch (alkane): Sharp peaks around 2850-2960 cm⁻¹
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N-H bend (amine): Peak around 1600 cm⁻¹
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C-O stretch (alcohol): Peak in the range of 1050-1150 cm⁻¹
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Applications in Drug Discovery and Development
Substituted aminocyclohexanols are prevalent scaffolds in medicinal chemistry due to their ability to present functional groups in a well-defined three-dimensional space.
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Scaffold for Novel Therapeutics: The trans-4-Amino-4-methylcyclohexanol hydrochloride can serve as a rigid core for the synthesis of new chemical entities. The amino and hydroxyl groups provide convenient handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).
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Conformational Constraint: The cyclohexane ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.
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Analgesics and CNS-active Agents: The substitution pattern of a geminal amino group on a cyclohexane ring is found in some classes of analgesic compounds.[3]
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Enzyme Inhibitors: The stereospecific arrangement of the functional groups may be suitable for designing inhibitors that target the active sites of enzymes.
Logical Relationship Diagram for Drug Discovery Applications
Caption: Role of trans-4-Amino-4-methylcyclohexanol HCl in a typical drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling trans-4-Amino-4-methylcyclohexanol hydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
trans-4-Amino-4-methylcyclohexanol hydrochloride is a promising, yet underexplored, chemical entity with significant potential in synthetic and medicinal chemistry. While direct literature is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As a versatile building block, it offers researchers and drug developers a valuable tool for the creation of novel, conformationally constrained molecules with potential therapeutic applications. Further research into the specific properties and reactivity of this compound is warranted and will undoubtedly uncover new opportunities for its use in the advancement of chemical and pharmaceutical sciences.
References
- (No specific reference for a full synthesis was found, the proposed synthesis is based on general organic chemistry principles and analogous reactions
- (No specific analytical data was found, the expected results are based on general principles of spectroscopy and d
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PubChem. (n.d.). 4-Amino-4-methyl-cyclohexanol. Retrieved January 6, 2026, from [Link]
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Lednicer, D., & Mitscher, L. A. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(6), 635–638. [Link]
Sources
- 1. trans-4-Amino-4-methylcyclohexanol hydrochloride 97% | CAS: 1447955-52-3 | AChemBlock [achemblock.com]
- 2. 4-Amino-4-methyl-cyclohexanol | C7H15NO | CID 22379847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
